molecular formula C23H23NO5S B2596796 Ethyl 2-(5-(phenoxymethyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 823834-72-6

Ethyl 2-(5-(phenoxymethyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2596796
CAS No.: 823834-72-6
M. Wt: 425.5
InChI Key: YQHOQRBIMBIMCR-UHFFFAOYSA-N
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Description

Ethyl 2-(5-(phenoxymethyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a phenoxymethyl-substituted furan carboxamide moiety at position 2 and an ethyl ester group at position 3 of the bicyclic core. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling diverse pharmacological activities. The compound’s synthesis typically involves functionalizing ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (a common intermediate, CAS 4506-71-2 ) with acylating agents or via multicomponent reactions like the Petasis reaction .

Properties

IUPAC Name

ethyl 2-[[5-(phenoxymethyl)furan-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5S/c1-2-27-23(26)20-17-10-6-7-11-19(17)30-22(20)24-21(25)18-13-12-16(29-18)14-28-15-8-4-3-5-9-15/h3-5,8-9,12-13H,2,6-7,10-11,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHOQRBIMBIMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(phenoxymethyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dihydroxyfuran.

    Introduction of the Phenoxymethyl Group: This step involves the reaction of the furan derivative with phenoxymethyl chloride under basic conditions to form the phenoxymethyl-furan intermediate.

    Synthesis of the Benzo[b]thiophene Core: The benzo[b]thiophene core is synthesized via a cyclization reaction involving a thiophene precursor and an appropriate electrophile.

    Amidation Reaction: The phenoxymethyl-furan intermediate is then reacted with the benzo[b]thiophene derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Esterification: Finally, the ester group is introduced through the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines, respectively.

    Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or

Biological Activity

Ethyl 2-(5-(phenoxymethyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the current understanding of its biological activity, including antitumor effects and mechanisms of action.

Chemical Structure

The compound features a unique structure combining elements of furan and benzo[b]thiophene, which are known for their pharmacological properties. The presence of the phenoxymethyl group enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through various in vitro and in vivo studies. Key findings include:

  • Antitumor Activity : Studies indicate that this compound exhibits significant antitumor properties against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Antitumor Activity

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)23.2Apoptosis induction
HepG2 (Liver)49.9Cell cycle arrest
A549 (Lung)52.9Inhibition of cell migration

Apoptosis Induction

In a study focusing on MCF-7 cells, treatment with the compound resulted in a notable decrease in cell viability by approximately 26.86%. The analysis showed an increase in early and late apoptotic cells, indicating that the compound effectively triggers apoptosis through intrinsic pathways.

In Vivo Studies

In vivo studies have demonstrated that the compound significantly reduces tumor mass in animal models. For instance, after administering the compound to tumor-bearing mice, a reduction in solid tumor weight was observed compared to controls treated with standard chemotherapeutic agents like 5-FU (5-fluorouracil) .

Case Studies

  • MCF-7 Breast Cancer Cells : The compound was tested for its ability to induce apoptosis. Results showed a marked increase in both early (AV+/PI−) and late (AV+/PI+) apoptotic cells compared to untreated controls.
  • HepG2 Liver Cancer Cells : The compound exhibited an IC50 value indicating moderate potency against liver cancer cells, suggesting potential therapeutic applications in hepatocellular carcinoma.

Toxicity Profile

While the compound shows promising antitumor activity, it is essential to evaluate its toxicity. Preliminary assessments indicate that it may cause cytotoxic effects at higher concentrations; however, specific toxicity data remains limited and requires further investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The tetrahydrobenzo[b]thiophene core allows extensive modifications at positions 2 and 3. Below is a comparative analysis of key derivatives:

Compound Substituents Synthetic Method Reported Activities Key References
Target Compound 2-(5-(Phenoxymethyl)furan-2-carboxamido), 3-ethyl ester Amidation of ethyl 2-amino precursor Under investigation (structural focus)
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-Cyanoacetamido Reaction with 1-cyanoacetyl-3,5-dimethylpyrazole Precursor for cyanoacrylamide derivatives
Ethyl 2-(5-aryl-2-oxofuran-3-ylideneamino) derivatives 2-(5-Aryl-2-oxofuranylideneamino) Cyclization of enamino keto acids under acetic anhydride Potential bioactive intermediates
Ethyl 2-[3-(5-ethylfuran-2-yl)propanoylamino] derivative 2-(3-(5-Ethylfuran-2-yl)propanoylamino) Acylation of ethyl 2-amino precursor No explicit bioactivity reported
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives 2-Cyano-3-arylacrylamido Knoevenagel condensation with aldehydes Antioxidant, antibacterial
Ethyl 2-((1-(4-hydroxyphenyl)-2-oxopropyl)amino) derivative 2-(1-(4-Hydroxyphenyl)-2-oxopropylamino) Petasis reaction with pyruvic aldehyde and 4-hydroxyphenylboronic acid Structural characterization only

Physicochemical Properties

  • Molecular Weight: The target compound (C₂₃H₂₄N₂O₅S) has a molecular weight of ~464.5 g/mol, comparable to analogs like the cyanoacrylamido derivatives (~420–480 g/mol) .

Stability and Reactivity

  • The 2-oxofuran derivatives undergo recyclization under acidic or basic conditions, highlighting sensitivity to reaction media .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydrobenzo[b]thiophene core. Key steps include:

  • Cyclohexanone condensation : Reacting cyclohexanone with ethyl cyanoacetate and sulfur in DMF or ethanol, catalyzed by morpholine or triethylamine (Gewald reaction) .
  • Amidation : Introducing the phenoxymethylfuran carboxamido group via coupling agents (e.g., bromoacetyl chloride) in solvents like DCM or DMF .
  • Esterification : Finalizing the ethyl ester group under reflux conditions . Characterization : Confirmed via 1^1H/13^13C NMR, IR, and LC-MS .

Q. How is the compound’s purity assessed post-synthesis?

Purity is validated using:

  • Thin-layer chromatography (TLC) on silica gel plates (UV detection at 254 nm) .
  • Reverse-phase HPLC with Newcrom R1 columns, using acetonitrile/water gradients (retention time: ~8.5 min) .
  • Melting point analysis to confirm consistency with literature values .

Q. What spectroscopic techniques confirm its structural identity?

  • 1^1H NMR : Peaks at δ 1.35 ppm (ethyl ester CH3_3), δ 4.27 ppm (ester CH2_2), and δ 5.98 ppm (amide NH2_2) .
  • IR : Absorbance bands for C=O (ester: 1700–1720 cm1^{-1}), amide (1650–1680 cm1^{-1}), and S-C (thiophene, 600–700 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peaks at m/z 226.3 (M+H+^+) for the core structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates and reduce side reactions .
  • Catalyst optimization : Triethylamine or morpholine increases amidation efficiency by scavenging HCl .
  • Temperature control : Maintaining 55–70°C during cyclization minimizes degradation . Example: A 96% yield was achieved using DMF and triethylamine at 70°C for 6 hours .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Use consistent cell lines (e.g., NCI-60 panel) and concentrations (IC50_{50} vs. IC90_{90}) .
  • Structural analogs comparison : Compare bioactivity with derivatives like Compound 7b (anticancer IC50_{50} = 1.2 µM) and Compound 23 (antibacterial MIC = 8 µg/mL) to identify critical functional groups .
  • Meta-analysis : Cross-reference cytotoxicity data from independent studies to account for variability in assay protocols .

Q. How does the compound’s reactivity inform its stability under physiological conditions?

  • Hydrolysis susceptibility : The ethyl ester group is prone to enzymatic cleavage in serum, forming carboxylic acid derivatives .
  • Decyclization : Aliphatic amines or alcohols can break the furan-thiophene linkage, altering bioactivity .
  • Oxidative stability : The thiophene sulfur may oxidize to sulfoxide in the presence of reactive oxygen species (ROS), requiring inert storage conditions .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : Simulate binding to enzymes like PARP-1 (involved in DNA repair) using AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., phenoxymethyl vs. nitro groups) with anticancer activity .
  • DFT calculations : Predict electron density distributions to identify nucleophilic/electrophilic sites for covalent inhibition .

Methodological Recommendations

  • Synthesis : Prioritize DMF for polar intermediates and monitor reactions via TLC every 30 minutes .
  • Characterization : Use 13^13C NMR to confirm quaternary carbons in the thiophene ring .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate experimental setups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.